N-(1-(furan-2-yl)propan-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
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Overview
Description
The compound is an organic molecule that contains a furan ring, a methoxy group, and a benzenesulfonamide moiety. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Methoxy groups are often used in organic synthesis to protect a functional group on the molecule during chemical reactions . Benzenesulfonamides are a class of organic compounds which can exhibit various biological activities.
Molecular Structure Analysis
The molecular structure analysis of such a compound would typically involve techniques like NMR, IR, and mass spectrometry . These techniques can provide information about the types of bonds, the arrangement of atoms, and the presence of functional groups in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . For instance, the furan ring might undergo electrophilic substitution or could participate in Diels-Alder reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Cancer Therapy Applications
Research on structurally related sulfonamide analogs has shown promise in the development of novel cancer therapies. For instance, studies on the structure-activity relationships of sulfonamide analogs have identified specific structural modifications that can enhance the inhibitory effect on HIF-1 activated transcription, a pathway involved in tumor growth and survival under hypoxic conditions. These findings highlight the potential of chemically modified sulfonamides, including compounds similar to N-(1-(furan-2-yl)propan-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide, in the development of anti-cancer agents through targeted modulation of the HIF-1 pathway (J. Mun et al., 2012).
Material Science Applications
In the realm of material science, furan derivatives, obtained from renewable biomass resources, have been identified as potential substitutes for petroleum-based building blocks in the production of plastics and fine chemicals. The synthesis of 5-hydroxymethylfurfural (HMF) from fructose, for example, demonstrates the potential of furan-based compounds for use in sustainable material production processes (Yuriy Román‐Leshkov et al., 2006).
Chemical Synthesis Applications
The compound's structural components, particularly the furan and sulfonamide groups, have utility in chemical synthesis. For instance, studies on the rearrangement and interaction of sulfonamide derivatives highlight the potential of such compounds in the synthesis of complex molecules and materials. These include the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed oxidation/1,2-alkynyl migration/cyclization cascade, showcasing the versatility of furan and sulfonamide derivatives in facilitating novel synthetic pathways (Tao Wang et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-11-8-15(9-12(2)16(11)20-4)22(18,19)17-13(3)10-14-6-5-7-21-14/h5-9,13,17H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWOEAMPBRDLCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC(C)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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